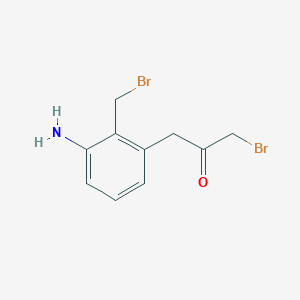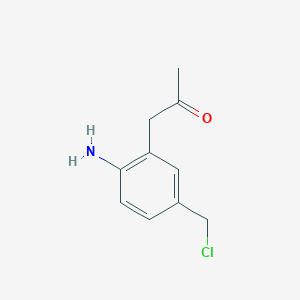![molecular formula C30H20Cl2O4S2 B14067214 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene CAS No. 125430-15-1](/img/structure/B14067214.png)
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is an organic compound that belongs to the class of sulfones. It is characterized by the presence of two sulfonyl groups attached to a benzene ring, with each sulfonyl group further connected to a 4-chlorophenyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required quality standards for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.
Oxidation and Reduction: The sulfonyl groups can be reduced to sulfides or oxidized to sulfonic acids under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Reduction: Products include sulfides and thiols.
Oxidation: Products include sulfonic acids and sulfonates.
Aplicaciones Científicas De Investigación
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, including polymers and resins, due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 4,4’-Dichlorodiphenyl sulfone
- 4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl
Uniqueness
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring durable materials.
Propiedades
Número CAS |
125430-15-1 |
|---|---|
Fórmula molecular |
C30H20Cl2O4S2 |
Peso molecular |
579.5 g/mol |
Nombre IUPAC |
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene |
InChI |
InChI=1S/C30H20Cl2O4S2/c31-25-9-17-29(18-10-25)37(33,34)27-13-5-23(6-14-27)21-1-2-22(4-3-21)24-7-15-28(16-8-24)38(35,36)30-19-11-26(32)12-20-30/h1-20H |
Clave InChI |
YAAZCAOKAIYPLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















